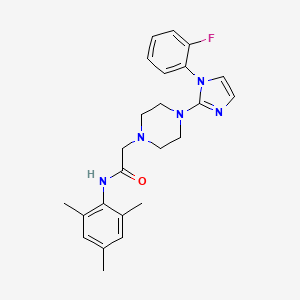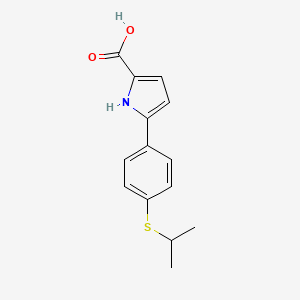![molecular formula C20H13Cl2F6N7O3 B2679980 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 337920-32-8](/img/structure/B2679980.png)
3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyridine ring, an isoxazole ring, and a hydrazone group. The presence of the trifluoromethyl group and chlorine atoms suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The trifluoromethyl groups and chlorine atoms could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the trifluoromethyl group is known to participate in various types of reactions, including nucleophilic and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could potentially increase its lipophilicity .Scientific Research Applications
Synthesis and Structural Characterization
- Pyrrolidine-2,4-diones, which are structurally related to the chemical , have been synthesized from α-amino acid esters through a series of reactions including condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation. These compounds were acylated at C-3 by various acid chlorides in the presence of Lewis acids (Jones et al., 1990).
- Another study discovered a multicomponent reaction leading to the formation of novel heterocyclic scaffolds with notable antibacterial activities. This reaction involved 3-aminopyrazol-5-ones and substituted salicylic aldehydes (Frolova et al., 2011).
Chemical Reactions and Interactions
- Research has shown that the pyrrolyl nucleus can be a poor leaving group in nucleophilic substitution reactions of certain biazoles and related systems. In contrast, nucleophilic attack can occur readily at an azolyl carbon atom in other cases, with subsequent elimination of the N-substituent (Castellanos et al., 1985).
- Another study synthesized compounds like pyrrolo[3,4-c]pyrazole-4,6-diones and pyrazolo[3,4-d]pyridazines via 1-bromo-2-(5-chlorobenzofuran-2-yl)ethanedione-1-phenylhydrazone with active methylene compounds (Abdelhamid et al., 2008).
Applications in Heterocyclic Chemistry
- Research has also focused on synthesizing enantiomerically enriched bicyclic hydroxamic acids via cyclocondensation of L-α-aminohydroxamic acids with keto acids. This demonstrates the potential for creating complex molecular structures with specific stereochemistry (Hoshino et al., 2013).
- Additionally, microwave-assisted synthesis has been used to create fused heterocycles incorporating trifluoromethyl moiety. This method is significant for its efficiency and ability to add functional groups like trifluoromethyl to heterocyclic compounds (Shaaban, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F6N7O3/c1-7(31-32-15-10(21)3-8(5-29-15)19(23,24)25)13-12-14(38-33-13)18(37)35(17(12)36)34(2)16-11(22)4-9(6-30-16)20(26,27)28/h3-6,12,14H,1-2H3,(H,29,32)/b31-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUNOMWUXHYAA-WXWNMJPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NOC3C2C(=O)N(C3=O)N(C)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=NOC3C2C(=O)N(C3=O)N(C)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F6N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

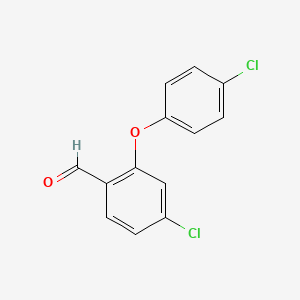

![N-cyclopropyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2679899.png)
![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2679900.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2679902.png)
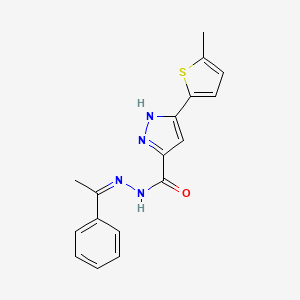
![3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679907.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide](/img/structure/B2679909.png)
![(6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2679913.png)
![5-Thia-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2679914.png)
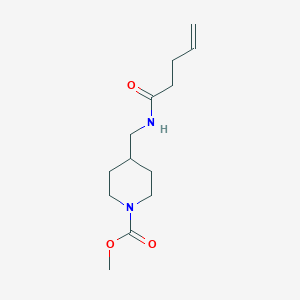
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2679916.png)
